molecular formula C12H16Cl2N2O2 B8190908 Tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate

Tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate

Cat. No.: B8190908
M. Wt: 291.17 g/mol
InChI Key: SGLNDIBTHODPSM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate is a chemical compound with the molecular formula C12H16Cl2N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate typically involves the reaction of 3,5-dichloropyridine with tert-butyl carbamate in the presence of a suitable base. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate include:

  • Tert-butyl 3,4-dichloropyridin-2-ylcarbamate
  • Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
  • Tert-butyl 5-methoxypyridin-3-ylcarbamate

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications that may not be achievable with other similar compounds .

Biological Activity

Tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from various studies and sources to provide a comprehensive overview.

The synthesis of this compound typically involves the reaction of 3,5-dichloropyridine with an appropriate ethylating agent followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require solvents such as ethanol and catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyridine ring allows for binding to active sites on enzymes, potentially inhibiting their function and modulating biochemical pathways.

Pharmacological Effects

Research has indicated that compounds similar to this compound exhibit a range of pharmacological effects:

  • Anti-inflammatory Activity : Some derivatives have shown promising anti-inflammatory effects in vivo. For example, studies involving related carbamate compounds demonstrated significant inhibition of edema in rat models .
  • Antimicrobial Activity : Compounds with similar structures have been tested for antimicrobial properties, revealing efficacy against various bacterial strains .

Case Studies and Research Findings

  • Anti-inflammatory Studies : A study evaluated several carbamate derivatives for their anti-inflammatory potential using the carrageenan-induced rat paw edema model. The results showed that certain derivatives exhibited inhibition percentages ranging from 39% to 54% compared to standard treatments .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of pyridine-based carbamates. The findings indicated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics .
  • Structure-Activity Relationship (SAR) : Research into SAR has highlighted how modifications in the substituents on the pyridine ring influence biological activity. For instance, variations in halogen substitutions (such as chlorine or bromine) significantly affect binding affinity and inhibitory potency against specific targets .

Data Table: Biological Activities of Related Compounds

Compound NameStructureBiological ActivityReference
This compoundStructurePotential anti-inflammatory and antimicrobial effects
Tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamateStructureExhibits anti-inflammatory activity
Tert-butyl (S)-(1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamateStructureAntimicrobial properties observed

Properties

IUPAC Name

tert-butyl N-[2-(3,5-dichloropyridin-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O2/c1-12(2,3)18-11(17)15-5-4-10-9(14)6-8(13)7-16-10/h6-7H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLNDIBTHODPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(C=C(C=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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